Karnamicin C5

Natural product chemistry Structure–activity relationship Biosynthetic intermediate

Karnamicin C5 is a specific congener of the karnamicin complex, a family of naturally occurring organothiophosphorus compounds (phosphoramides) produced by the actinobacterium *Saccharothrix aerocolonigenes*. It features a characteristic fully substituted hydroxypyridine core linked to a thiazole moiety bearing a 1‑hydroxypentyl side chain, distinguishing it from analogs like karnamicin B2 (4‑hydroxypentyl).

Molecular Formula C16H21N3O5S
Molecular Weight 367.4 g/mol
CAS No. 122535-58-4
Cat. No. B051059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKarnamicin C5
CAS122535-58-4
Molecular FormulaC16H21N3O5S
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESCCCCC(C1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)O
InChIInChI=1S/C16H21N3O5S/c1-4-5-6-9(20)16-18-8(7-25-16)10-13(23-2)14(24-3)12(21)11(19-10)15(17)22/h7,9,20-21H,4-6H2,1-3H3,(H2,17,22)
InChIKeyLOKJKKSGZWKPAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Karnamicin C5 (CAS 122535-58-4) Baseline Overview for Scientific Procurement


Karnamicin C5 is a specific congener of the karnamicin complex, a family of naturally occurring organothiophosphorus compounds (phosphoramides) produced by the actinobacterium *Saccharothrix aerocolonigenes* [1]. It features a characteristic fully substituted hydroxypyridine core linked to a thiazole moiety bearing a 1‑hydroxypentyl side chain, distinguishing it from analogs like karnamicin B2 (4‑hydroxypentyl) [2]. Originally isolated among fifteen components in 1989 for its antifungal properties (MICs 3.1–50 µg/mL against fungi and yeasts) [3], the karnamicin family has recently attracted renewed interest through the discovery of angiotensin‑converting enzyme (ACE) inhibitory activity (IC₅₀ 0.24–5.81 µM) [4], positioning C5 as a defined molecular probe for dual‑activity studies.

Congener definition
Single, structurally characterized karnamicin congener for reproducible studies, avoiding complex mixture variability.
Dual-activity probe
Supports antifungal screening and ACE pathway inhibition research in defined assay contexts.
Side-chain specificity
1‑hydroxypentyl chain offers distinct regiochemical identity for SAR and biosynthetic intermediate tracking.

Why Karnamicin C5 Cannot Be Replaced by Other Karnamicin Family Members in Scientific Studies


Although all karnamicins share a conserved hydroxypyridine‑thiazole scaffold, their side‑chain variations substantially influence biological activity profiles [1]. The ACE inhibitory potency within the class varies by more than 20‑fold (IC₅₀ 0.24 µM for compound 9 vs. 5.81 µM for compound 25), a variability that has been directly linked to alkyl chain length and hydroxyl group placement [2]. Therefore, substituting karnamicin C5—which carries a unique 1‑hydroxypentyl chain distinct from the 4‑hydroxypentyl chain of the abundant analog B2 [3]—in structure‑activity relationship (SAR) investigations, biosynthesis studies, or comparative bioactivity screens risks generating data that cannot be accurately extrapolated across the family. Without verified, congener‑specific quantitative data, generic substitution invalidates any attempt at reproducible pharmacological or biosynthetic conclusion.

Target: Karnamicin C5
1‑Hydroxypentyl side chain
Distinct hydroxyl position may alter hydrogen‑bond geometry and lipophilicity, influencing target engagement.
Dual antifungal/ACE profile
Congener‑specific bioactivity context; antifungal and ACE inhibition dominance varies within the family.
Substitute: Karnamicin B2
4‑Hydroxypentyl side chain
Regioisomeric shift may shift hydrogen‑bond patterns and lipophilicity, limiting direct SAR extrapolation.
Class‑level inference gap
ACE inhibitory potency cannot be assumed equivalent; inter‑congener variation exceeds 3‑fold.

Karnamicin C5 (CAS 122535-58-4) Quantitative Differentiation Evidence Guide


Side‑Chain Hydroxyl‑Positional Differentiation vs. Karnamicin B2

Karnamicin C5 differs from the major complex component karnamicin B2 solely in the position of the hydroxyl group on the pentyl side chain: C5 carries a 1‑hydroxypentyl moiety, whereas B2 carries a 4‑hydroxypentyl group [1]. This regioisomerism results in distinct hydrogen‑bond donor/acceptor geometry and lipophilicity, parameters known to modulate ACE active‑site interactions within the karnamicin series [2]. The structural difference is confirmed by IUPAC nomenclature and SMILES comparison: C5 (CCCCC(C1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)O) vs. B2 (CC(CCCC1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)O) [1].

Side-Chain Differentiation vs. B2
Source review
1‑hydroxypentyl (C5) vs. 4‑hydroxypentyl (B2)
Regioisomeric shift; no potency difference reported for purified congeners
Supports SAR regioisomer attribution
Structural confirmation via ChEBI and SMILES comparison
Natural product chemistry Structure–activity relationship Biosynthetic intermediate

Antifungal Activity: Class‑Level Quantification Across the Karnamicin Complex

The original karnamicin complex, which includes C5, displayed a broad‑spectrum antifungal profile against fungi and yeasts with minimum inhibitory concentrations (MICs) spanning 3.1 to 50 µg/mL [1]. While congener‑specific MIC tables for C5 have not been publicly digitized, the class‑level data establish a baseline potency range that C5 is expected to exhibit [1]. In contrast, the more recently isolated E‑series karnamicins were not primarily evaluated for antifungal activity, their characterization focusing instead on ACE inhibition [2].

Antifungal MIC (Class-Level)
Class-level inference
Complex MIC range 3.1–50 µg/mL
Congener‑specific MIC not publicly available
Supports antifungal screening context
Broth dilution assay; data from 1989 complex characterization
Antifungal discovery Natural product screening Microbiological assay

ACE Inhibitory Activity: Side‑Chain‑Driven Potency Modulation Within the Karnamicin Family

A 2023 study demonstrated that karnamicins are significant ACE inhibitors with IC₅₀ values ranging from 0.24 µM (compound 9) to 5.81 µM (compound 25) [1]. The IC₅₀ range among known karnamicins (compounds 7, 9, 10, 11) spans 0.24–0.71 µM, indicating that side‑chain modifications can modulate potency by approximately 3‑fold [1]. Although the exact IC₅₀ of Karnamicin C5 has not been reported as a discrete value in currently available open‑access literature, the documented side‑chain‑dependent potency variation implies that C5’s unique 1‑hydroxypentyl chain may confer distinct inhibitory characteristics. By comparison, the clinical ACE inhibitor captopril yielded an IC₅₀ of 0.014 µM in the same assay, serving as a potency benchmark [1].

ACE Inhibition IC₅₀ (Class-Level)
Class-level inference
Class IC₅₀ 0.24–5.81 µM; captopril IC₅₀ 0.014 µM
C5 exact value not reported; class potency 17–415× less than captopril
Supports ACE pathway‑response interpretation
Fluorometric assay; side‑chain‑dependent variation ~3‑fold
ACE inhibition Hypertension drug discovery Pharmacophore mapping

Karnamicin C5 (CAS 122535-58-4) Application Scenarios Validated by Current Evidence


Antifungal Susceptibility Reference Testing

As a documented component of the karnamicin complex with a known broad‑spectrum antifungal MIC range of 3.1–50 µg/mL [1], C5 can be employed as a defined analytical standard in broth microdilution assays targeting clinically relevant yeasts such as *Candida albicans* and *Saccharomyces cerevisiae*. Its use as a single, structurally characterized congener avoids the batch‑to‑batch composition variability inherent to complex fermentation extracts, enabling reproducible antifungal susceptibility experiments.

ACE Inhibitor Lead Development and Pharmacophore Elucidation

The demonstration that karnamicins possess ACE inhibitory activity (IC₅₀ range 0.24–5.81 µM) [2] positions C5 as a valuable congener for structure‑based drug design. Its distinct 1‑hydroxypentyl side chain, differing from the major component B2, makes it a tool for probing how hydroxyl‑positional isomerism affects ligand‑enzyme interactions. Co‑crystallization or molecular docking studies that require a homogeneous, well‑characterized compound will benefit from the availability of purified C5.

Biosynthetic Gene‑Cluster Validation and Metabolic Engineering

The entire karnamicin biosynthetic gene cluster (knm) has been identified and functionally characterized, including the PKS‑NRPS hybrid, flavoprotein hydroxylases (KnmB1, KnmB2), and methyltransferase (KnmF) responsible for pyridine core assembly [2]. Karnamicin C5, as a known congener from the original *Saccharothrix aerocolonigenes* isolate, can serve as an authentic reference standard for HPLC‑MS identification of intermediates in heterologous expression systems or gene‑knockout/complementation experiments targeting the knm pathway.

Chemical Taxonomy and Chemometric Profiling

Because C5 is annotated in authoritative chemical databases (ChEBI, ChemIDplus) with full stereochemical and IUPAC identity [3], it is suitable for metabolomic fingerprinting and phylogenetic studies that aim to distinguish between actinobacterial strains producing karnamicin‑type secondary metabolites. Its procurement as a pure analytical marker supports both qualitative and quantitative chemometric analyses.

Application
Selection Property
Validation Focus
Antifungal screening studies
Class‑level antifungal MIC context
Broth dilution assay reproducibility with defined congener
ACE pathway inhibition research
Side‑chain‑specific congener identity
Ligand‑enzyme interaction characterization
Biosynthetic pathway validation
Congener‑specific analytical standard
HPLC‑MS intermediate identification
Chemotaxonomic profiling
Defined stereochemical identity
Metabolomic fingerprinting consistency
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